2-(2-furylmethylene)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Overview
Description
2-(2-furylmethylene)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a useful research compound. Its molecular formula is C18H15NO2 and its molecular weight is 277.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.110278721 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Gas Separation and Ionic Liquids
Research on ionic liquids and their application in gas separations has shown promising results, especially in the context of CO2/N2 and CO2/CH4 separations. Supported ionic liquid membranes (SILMs) have been highlighted for their superior performance compared to standard polymers under continuous flow mixed gas conditions. This suggests that compounds with specific functionalities, possibly including derivatives of carbazole or related structures, could play a role in enhancing the separation performance of SILMs through functionalization and facilitated transport mechanisms (Scovazzo, 2009).
Thermoelectric Materials
The development of thermoelectric materials, which convert temperature differences into electrical voltage and vice versa, has seen the exploration of polymer-inorganic nanocomposites. Conducting polymers such as polycarbazoles have been studied for their potential in creating high-performance, low-cost thermoelectric materials. This area of research underscores the importance of understanding the electrical and thermal properties of carbazole derivatives and similar compounds (Du et al., 2012).
Polymer Science and Conductivity
The synthesis and application of polycarbazole and its derivatives in the field of conductive polymers for electronics, such as OLEDs and memory devices, highlight the relevance of investigating the electrical properties and applications of carbazole-based materials. Research focusing on the synthesis routes and potential applications of these materials in flexible and wearable electronics suggests a broad scope for innovative uses (Bekkar et al., 2020).
Flame Retardancy in Polymers
The incorporation of flame-retardant additives into polyethylene to reduce its flammability for safer applications involves various families of compounds, including those based on phosphorus, nitrogen, and boron. Research in this area may explore the efficacy of carbazole derivatives as flame-retardant agents or synergists, considering their potential impact on the thermal stability and flame retardancy of polymeric materials (Ghomi et al., 2020).
Properties
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)-6-methyl-4,9-dihydro-3H-carbazol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-11-4-7-16-15(9-11)14-6-5-12(18(20)17(14)19-16)10-13-3-2-8-21-13/h2-4,7-10,19H,5-6H2,1H3/b12-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVFRUAGBQYKTN-BENRWUELSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCC(=CC4=CC=CO4)C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC3=C2CC/C(=C/C4=CC=CO4)/C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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